Hydra Peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydra Peptide is a neuropeptide found in the simple nervous system of the freshwater organism Hydra. Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They influence the activity of the brain and the body in specific ways. This compound plays a crucial role in the nervous system of Hydra, mediating fast transmission at chemical synapses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydra Peptide involves the isolation and characterization of the gene encoding the peptide. This gene is then expressed in a suitable host organism, such as Escherichia coli, to produce the peptide. The peptide is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The gene encoding the peptide is inserted into a plasmid vector, which is then introduced into a large culture of host cells. The cells are grown in bioreactors under controlled conditions to maximize peptide production. The peptide is then extracted and purified using industrial-scale chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Hydra Peptide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the peptide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group in the peptide with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Scientific Research Applications

Hydra Peptide has a wide range of scientific research applications:

Chemistry: Used as a model to study peptide synthesis and modification.

Biology: Helps in understanding the evolution of nervous systems and neurotransmission in simple organisms.

Industry: Used in the production of peptide-based materials and biotherapeutics.

Mechanism of Action

Hydra Peptide exerts its effects by binding to specific receptors on the surface of neurons. This binding triggers a cascade of intracellular events that result in the modulation of neuronal activity. The peptide-gated ion channels in Hydra are directly activated by neuropeptides, mediating fast transmission at chemical synapses .

Comparison with Similar Compounds

Similar Compounds

Hym-355: Another neuropeptide found in Hydra that regulates neuron differentiation.

Hym-301: A peptide that regulates the number of tentacles formed in Hydra.

Uniqueness

Hydra Peptide is unique in its ability to mediate fast transmission at chemical synapses in the simple nervous system of Hydra. This property makes it an important model for studying the evolution of neurotransmission and the development of new neuropeptide-based therapies .

Properties

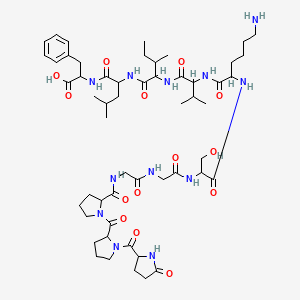

IUPAC Name |

2-[[2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[2-[[2-[[1-[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N12O14/c1-7-32(6)45(51(76)61-36(25-30(2)3)47(72)62-37(54(79)80)26-33-15-9-8-10-16-33)64-50(75)44(31(4)5)63-46(71)34(17-11-12-22-55)60-48(73)38(29-67)59-43(70)28-56-42(69)27-57-49(74)39-18-13-23-65(39)53(78)40-19-14-24-66(40)52(77)35-20-21-41(68)58-35/h8-10,15-16,30-32,34-40,44-45,67H,7,11-14,17-29,55H2,1-6H3,(H,56,69)(H,57,74)(H,58,68)(H,59,70)(H,60,73)(H,61,76)(H,62,72)(H,63,71)(H,64,75)(H,79,80) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXBUXBKXUHVQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N12O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)

![[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone](/img/structure/B12117733.png)

![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)

![1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)

![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)

![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)

![4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-](/img/structure/B12117785.png)